The Discovery and Mitochondrial Origin of Humanin: A Technical Guide
The Discovery and Mitochondrial Origin of Humanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Humanin (HN) is a 24-amino acid peptide that has emerged as a significant player in cytoprotection and cellular homeostasis. Its discovery in 2001 was a landmark event, not only for its potent neuroprotective effects against Alzheimer's disease (AD)-related insults but also for its novel origin. Humanin was the first identified peptide encoded by a short open reading frame (sORF) within the mitochondrial 16S ribosomal RNA (rRNA) gene, challenging the central dogma and opening up a new field of research into mitochondrial-derived peptides (MDPs). This technical guide provides an in-depth exploration of the seminal experiments that led to the discovery of Humanin, its mitochondrial genesis, and the initial characterization of its interactions and functions. Detailed experimental protocols, quantitative data from key studies, and visualizations of the associated molecular pathways are presented to offer a comprehensive resource for researchers in the field.
The Discovery of Humanin: A Quest for Neuroprotection
The discovery of Humanin was independently achieved by three research groups, each employing distinct methodologies, underscoring the peptide's significant biological roles.
Functional Expression Screening in Alzheimer's Disease Brains (Nishimoto Laboratory)
The first and most widely cited discovery of Humanin was a result of a functional screen for factors that could protect neuronal cells from death induced by familial Alzheimer's disease (FAD) mutations.
The Nishimoto laboratory hypothesized that the occipital lobe of AD patients, a region relatively spared from neurodegeneration, might express endogenous factors that confer neuroprotection. To identify such factors, they constructed a cDNA library from the occipital lobe of an AD patient and screened for cDNAs that could rescue neuronal cells from apoptosis induced by FAD-mutant amyloid precursor protein (APP).
This unbiased screen identified a novel 75-base pair open reading frame (ORF) within the mitochondrial 16S rRNA gene. The translated 24-amino acid peptide, which they named "Humanin," demonstrated potent anti-apoptotic activity against a range of AD-related insults.
Yeast Two-Hybrid Screening for Protein-Protein Interactions
Concurrently, two other research groups independently identified Humanin through yeast two-hybrid (Y2H) screens designed to find binding partners for specific proteins of interest.
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Interaction with Bcl-2-associated X protein (Bax) (Reed Laboratory): A Y2H screen using the pro-apoptotic protein Bax as bait identified Humanin as an interacting partner. This discovery pointed towards a direct role for Humanin in the intrinsic apoptosis pathway.
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Interaction with Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) (Cohen Laboratory): Another Y2H screen identified Humanin as a binding partner for IGFBP-3, a protein involved in regulating cell growth and apoptosis.
These independent discoveries from different experimental approaches provided robust evidence for the existence and potential importance of this novel peptide.
The Mitochondrial Origin of Humanin
The discovery that Humanin is encoded within the mitochondrial genome was a paradigm-shifting finding. The mitochondrial genome was traditionally thought to encode only 13 proteins, 22 tRNAs, and 2 rRNAs. The identification of a functional peptide from a region previously considered non-coding opened up the possibility of a new class of signaling molecules originating from the mitochondria.
The Humanin peptide is encoded by a short open reading frame within the 16S rRNA gene (MT-RNR2). While the majority of mitochondrial proteins are translated within the mitochondria, the precise site of Humanin translation is still a subject of research, with evidence supporting both mitochondrial and cytoplasmic translation. The existence of nuclear pseudogenes with high homology to the mitochondrial Humanin gene further adds to the complexity of its origin and regulation.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in the discovery and initial characterization of Humanin.
Functional Expression Screening of a cDNA Library
This protocol describes the general steps involved in the functional screening that led to the initial discovery of Humanin by the Nishimoto laboratory.
Objective: To identify cDNAs from an Alzheimer's disease patient's occipital lobe that can protect neuronal cells from FAD-mutant APP-induced apoptosis.
Methodology:
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cDNA Library Construction:
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Total RNA was extracted from the occipital lobe of a postmortem AD patient.
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Poly(A)+ RNA was isolated using oligo(dT)-cellulose chromatography.
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A cDNA library was constructed from the poly(A)+ RNA using a vector/primer method, such as the Okayama-Berg method. The cDNAs were directionally cloned into an expression vector suitable for mammalian cells.
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Cell Culture and Transfection:
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A neuronal cell line susceptible to apoptosis induced by FAD-mutant APP (e.g., a human neuroblastoma cell line) was used.
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Cells were co-transfected with a plasmid encoding a FAD-mutant APP (e.g., Swedish mutant APP) and pools of cDNA clones from the library.
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Functional Selection (Death-Trap Screening):
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Following transfection, cells were cultured under conditions that promote apoptosis in cells expressing the mutant APP.
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Surviving cells were selected, and the cDNA plasmids they contained were rescued.
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Identification of the Protective cDNA:
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The rescued plasmids were sequenced to identify the cDNA insert responsible for the survival phenotype.
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This process led to the identification of the cDNA encoding Humanin.
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Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol outlines the general procedure for a Y2H screen, as used in the independent discoveries of Humanin's interaction with Bax and IGFBP-3.
Objective: To identify proteins that interact with a specific "bait" protein (e.g., Bax or IGFBP-3).
Methodology:
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Vector Construction:
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The cDNA of the "bait" protein (e.g., human Bax or IGFBP-3) was cloned into a "bait" vector (e.g., pGBT9), fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
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A cDNA library from a relevant tissue (e.g., human HeLa or testis) was cloned into a "prey" vector, fusing the cDNAs to the activation domain (AD) of the same transcription factor.
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Yeast Transformation and Mating:
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The bait plasmid was transformed into a yeast strain (e.g., Saccharomyces cerevisiae HF7c).
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The prey cDNA library was transformed into a yeast strain of the opposite mating type.
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The two yeast strains were mated to allow for the co-expression of the bait and prey fusion proteins in diploid yeast cells.
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Selection of Interacting Partners:
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Diploid yeast cells were plated on selective media lacking specific nutrients (e.g., histidine) and containing a reporter gene (e.g., lacZ).
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If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the reporter genes, allowing the yeast to grow on the selective media and turn blue in the presence of X-gal.
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Identification of the Interacting Prey:
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Plasmids from the positive yeast colonies were isolated and the prey cDNA insert was sequenced to identify the interacting protein, which in these cases was Humanin.
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Cell Viability and Apoptosis Assays
A variety of assays were used to quantify the neuroprotective effects of Humanin.
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Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
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Protocol:
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Seed neuronal cells in a 96-well plate.
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Induce apoptosis (e.g., with amyloid-beta peptide or by expressing mutant APP).
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Treat cells with varying concentrations of Humanin peptide.
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Add MTT solution to each well and incubate.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Increased absorbance correlates with higher cell viability.
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Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, an indicator of cell lysis and cytotoxicity.
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Protocol:
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Culture and treat cells as described for the MTT assay.
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Collect the cell culture supernatant.
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Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
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Measure the absorbance of the colored product at a specific wavelength (e.g., 490 nm). Increased absorbance correlates with higher cytotoxicity.
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Quantitative Data Summary
The following tables summarize key quantitative data from the initial studies on Humanin, providing a basis for understanding its potency and binding characteristics.
| Parameter | Value | Assay/Model | Reference |
| Neuroprotective Activity of HNG vs. Humanin | 1000-fold higher | Neuronal cell death assay | |
| Binding Affinity (Kd) of Humanin to IGFBP-3 | 5.05 µM | ELISA-based binding assay | |
| IC50 of Humanin for inhibiting Importin-β1/IGFBP-3 interaction | 18.1 µM | In vitro binding assay | |
| IC50 of HN 3-19 for inhibiting Importin-β1/IGFBP-3 interaction | 10.3 µM | In vitro binding assay | |
| Binding Affinity of Humanin to Bid | 10-20 nM | NMR chemical shift mapping |
Table 1: Quantitative data on Humanin's activity and binding.
Signaling Pathways and Molecular Interactions
Humanin exerts its cytoprotective effects through a complex network of intracellular and extracellular signaling pathways.
Intracellular Signaling
Inside the cell, Humanin directly interacts with pro-apoptotic members of the Bcl-2 family, including Bax, Bid, and Bim. By binding to these proteins, Humanin prevents their activation and translocation to the mitochondria, thereby inhibiting the release of cytochrome c and the initiation of apoptosis.
Extracellular Signaling
Secreted Humanin can also act as a signaling molecule by binding to cell surface receptors. Two main receptor complexes have been identified:
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A trimeric receptor complex: Composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130.
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Formyl peptide receptor-like 1 (FPRL1).
Binding to these receptors activates downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and ERK1/2 pathways, which promote cell survival and stress resistance.
